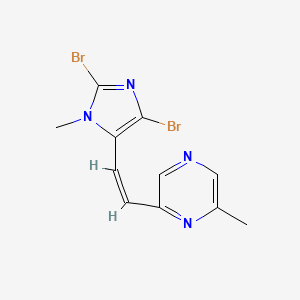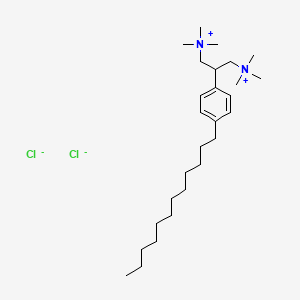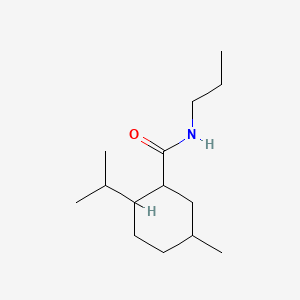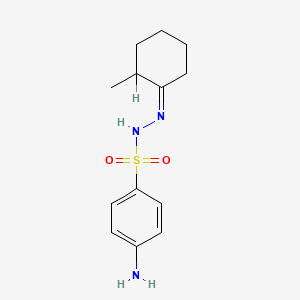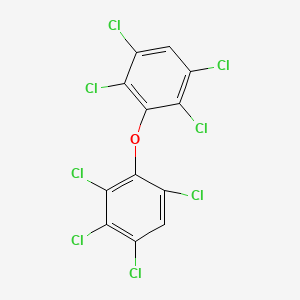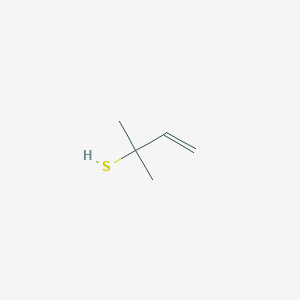
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is a complex organic compound with the molecular formula C19H28N4O It is characterized by the presence of multiple functional groups, including primary and secondary amines, aromatic rings, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-(aminomethyl)benzylamine with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve optimal yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions with alkyl halides may produce N-alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. Additionally, the aromatic rings may participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedimethanamine: Contains similar amine groups but lacks the hydroxyl group.
Benzyl alcohol: Shares the benzyl group but differs in the presence of a single hydroxyl group and no amine groups.
Propranolol: A β-adrenergic blocker with a similar aromatic structure but different functional groups.
Uniqueness
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is unique due to its combination of primary and secondary amines, aromatic rings, and a hydroxyl group
Propiedades
Número CAS |
87994-61-4 |
|---|---|
Fórmula molecular |
C19H28N4O |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
1,3-bis[[3-(aminomethyl)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2 |
Clave InChI |
HVRVCYZDRAHSHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CNCC(CNCC2=CC=CC(=C2)CN)O)CN |
Descripción física |
60-80% in m-xylene diamine and benzyl alcohol: Amber liquid; [ChemRex MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


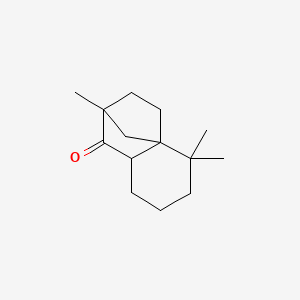
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)


